molecular formula C10H9N3 B1349383 4-Phenylpyrimidin-2-amine CAS No. 2305-87-5

4-Phenylpyrimidin-2-amine

Cat. No. B1349383
Key on ui cas rn: 2305-87-5
M. Wt: 171.2 g/mol
InChI Key: DMEGQEWPMXDRMO-UHFFFAOYSA-N
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Patent
US08093256B2

Procedure details

To a solution of 5 g (29.2 mmoles) of 2-amino-4-phenylpyrimidine in 30 ml of a 6N solution of hydrochloric acid in isopropanol was added 0.1 g of palladium on carbon catalyst (10% wt/wt). The suspension was hydrogenated under 40 psi pressure at room temperature during 3 h. The catalyst was removed by filtration and the solvent evaporated under reduced pressure. Diethyl ether was added and the resulting solution was refiltered and the solvent removed by evaporation under reduced pressure to give 4.0 g (55%) of compound as a crude oil which was used as such.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[ClH:14]>C(O)(C)C.[Pd]>[ClH:14].[C:8]1([CH:6]2[NH:7][C:2]([NH2:1])=[N:3][CH2:4][CH2:5]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC(=N1)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCN=C(N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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